molecular formula C13H22N4O2 B1373132 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1946001-64-4

2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1373132
CAS No.: 1946001-64-4
M. Wt: 266.34 g/mol
InChI Key: AHHHMPSXPQNSOE-UHFFFAOYSA-N
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Description

“2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound . It’s part of a class of compounds known as 5-amino-pyrazoles . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The methods for obtaining these structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-pyrazoles include reactions with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with various reagents leads to the formation of different derivatives .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : This compound is synthesized using various methods, often involving reactions with methylhydrazine or N,N-dimethylformamide dimethyl acetal (Richter et al., 2009); (Matulevičiūtė et al., 2021).
  • Structural Analysis : Studies have detailed the molecular structure of similar compounds, emphasizing the dihedral angles between rings and confirming structures through spectroscopy (Richter et al., 2009); (Matulevičiūtė et al., 2021).

Applications in Drug Synthesis

  • Intermediate in Drug Synthesis : This compound and its derivatives are used as intermediates in synthesizing various biologically active compounds, such as crizotinib (Kong et al., 2016).
  • Scaffold for Functionalized Compounds : It serves as a scaffold for the synthesis of functionalized compounds, such as selenazole-5-carboxylates, demonstrating its versatility in medicinal chemistry (Malinauskienė et al., 2018).

Role in Cancer Treatment

  • Aurora Kinase Inhibitor : A derivative of this compound acts as an inhibitor of Aurora A, indicating potential utility in cancer treatment (ヘンリー,ジェームズ, 2006).

Synthesis of Cyclic Amino Acid Esters

Pharmaceutical Intermediates

  • Intermediate in mTOR Targeted PROTAC Molecule Synthesis : It is used as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, showing its relevance in drug development (Zhang et al., 2022).

Future Directions

5-Amino-pyrazoles, which include “2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester”, are promising functional reagents. They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, they present promising substrates for the development of drugs for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s amino group allows it to form hydrogen bonds with enzymes, enhancing its binding affinity and specificity . Additionally, it can act as a substrate for certain enzymes, leading to the formation of biologically active derivatives.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized to form active or inactive derivatives, depending on the specific metabolic pathway it undergoes . Understanding these pathways is essential for predicting its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . These factors determine its availability and effectiveness in exerting its biological effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHMPSXPQNSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
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2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
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2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
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2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
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2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
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2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester

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